1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea is a useful research compound. Its molecular formula is C19H17FN4O2S and its molecular weight is 384.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrrolidinone Ring:
- Starting with a suitable fluorophenyl precursor, the pyrrolidinone ring is formed through a cyclization reaction.
- Reaction conditions often involve the use of strong bases or acids to facilitate ring closure.
-
Introduction of the Benzo[d]thiazolyl Group:
- The benzo[d]thiazolyl moiety is introduced via a nucleophilic substitution reaction.
- Common reagents include thionyl chloride or phosphorus pentachloride to activate the thiazole ring for substitution.
-
Urea Formation:
- The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a carbodiimide.
- This step typically requires mild heating and the presence of a catalyst to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium or copper.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-3-(4-methylbenzo[d]thiazol-2-yl)urea: Lacks the pyrrolidinone ring, potentially altering its biological activity.
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)urea: Lacks the benzo[d]thiazolyl group, which may affect its chemical reactivity and applications.
Uniqueness: 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methyl-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-11-4-2-7-15-17(11)22-19(27-15)23-18(26)21-13-9-16(25)24(10-13)14-6-3-5-12(20)8-14/h2-8,13H,9-10H2,1H3,(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPREHIUZGYRFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.